5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a nitro group (-NO2), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached. The exact 3D structure would depend on the specific locations of these groups on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups might increase its solubility in polar solvents .Scientific Research Applications
Herbicide Activation by Light
Research on compounds structurally related to 5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, such as substituted diphenylether herbicides, demonstrates their activation by light, especially when carotenoids are removed from certain plant species, suggesting a potential application in agricultural chemistry for targeted herbicide design and application strategies (Devlin, Karczmarczyk, & Zbieć, 1983).
Antitubercular Drug Precursors
Structural characterization of similar compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide, has been conducted to develop new classes of antituberculosis drugs. This highlights the compound's relevance in medicinal chemistry for synthesizing potential therapeutic agents (Richter et al., 2021).
Selective Oxidation of Aromatic Compounds
Studies on the selective oxidation of aromatic compounds, including benzene and its derivatives, using zeolites and mild oxidants, indicate potential applications in organic synthesis and industrial chemistry, particularly for environmental-friendly oxidation processes (Kustov et al., 2000).
Inhibition of Mosquito Development
Compounds like SIR-8514 and SIR-6874, which share structural features with the target compound, have been identified as effective inhibitors of mosquito development. This suggests potential applications in developing environmentally safe pest control agents (Schaefer et al., 1978).
Preparation of Transparent Polyimide Films
Research into derivatives of trifluoromethyl-phenoxy benzene for the preparation of transparent polyimide films indicates applications in materials science, particularly for the development of high-performance polymers with specific optical properties (Ju-sun, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O4/c17-11-4-5-14(22(24)25)13(9-11)15(23)21-6-7-26-12-3-1-2-10(8-12)16(18,19)20/h1-5,8-9H,6-7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTPHULVPSBMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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